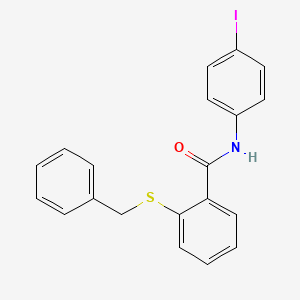

2-(benzylthio)-N-(4-iodophenyl)benzamide

Description

2-(Benzylthio)-N-(4-iodophenyl)benzamide is a benzamide derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at the 2-position of the benzoyl ring and a 4-iodophenyl moiety attached via an amide linkage.

Properties

IUPAC Name |

2-benzylsulfanyl-N-(4-iodophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16INOS/c21-16-10-12-17(13-11-16)22-20(23)18-8-4-5-9-19(18)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEDUDJQZAAGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and functional differences between 2-(benzylthio)-N-(4-iodophenyl)benzamide and related benzamide derivatives:

Key Observations :

- The iodine atom at the 4-position may facilitate halogen bonding, relevant to receptor-ligand interactions .

- Biological Activity Trends: Benzamides with electron-withdrawing groups (e.g., nitro in Nitazoxanide) or antioxidant moieties (e.g., hydroxyl or methoxy in and ) exhibit pronounced therapeutic effects. The target compound’s benzylthio group could participate in radical scavenging, though likely less effectively than phenolic -OH groups .

Pharmacological and Diagnostic Potential

Sigma Receptor Ligands

Radioiodinated benzamides, such as [¹²⁵I]PIMBA, demonstrate high affinity for sigma receptors overexpressed in prostate tumors, enabling diagnostic imaging . The target compound’s iodine atom positions it as a candidate for radiolabeling, while the benzylthio group’s bulkiness may alter binding kinetics compared to smaller substituents (e.g., methoxy or piperidinyl groups in ).

Anticancer Activity

Thiazolidinone-based benzamides (e.g., compound 4c in ) show potent antiproliferative effects (IC₅₀ = 16.3 μg/mL against L929 cells). The target compound lacks the thiazolidinone ring but shares the benzamide scaffold, suggesting possible cytotoxicity through alternative mechanisms, such as interference with cellular redox systems or protein binding via the thioether group.

Antioxidant Activity

However, sulfur atoms can quench radicals via hydrogen abstraction or disulfide formation, warranting further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.